1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various functional groups attached, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of phenylethyl and piperidinyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with biological receptors to elicit a response.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decane-2,4-dione: Without the phenylethyl and piperidinyl groups.
Spiro Compounds: Other compounds with spiro linkages and similar core structures.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-3-(2-(1-piperidinyl)ethyl)- lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.
Properties
CAS No. |
124312-82-9 |
---|---|
Molecular Formula |
C22H32N4O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
8-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C22H32N4O2/c27-20-22(23-21(28)26(20)18-17-24-12-5-2-6-13-24)10-15-25(16-11-22)14-9-19-7-3-1-4-8-19/h1,3-4,7-8H,2,5-6,9-18H2,(H,23,28) |
InChI Key |
FNOIWYGSKXRSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3(CCN(CC3)CCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.